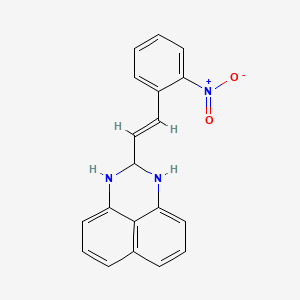
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienyl group, an ethanone moiety, and a triazinyl hydrazone linkage, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone typically involves multiple steps, starting with the preparation of the thienyl ethanone and the triazinyl hydrazone precursors. The reaction conditions often include:
Thienyl Ethanone Preparation: This step involves the acylation of thiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Triazinyl Hydrazone Formation: The triazinyl hydrazone is synthesized by reacting 4,6-dimorpholin-4-yl-1,3,5-triazine with hydrazine hydrate under reflux conditions.
Final Coupling Reaction: The final step involves the condensation of the thienyl ethanone with the triazinyl hydrazone in the presence of a suitable base like sodium ethoxide, yielding the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazinyl ring, where nucleophiles like amines or thiols replace the morpholine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted triazines.
Applications De Recherche Scientifique
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone: Unique due to its combination of thienyl, ethanone, and triazinyl hydrazone moieties.
Thienyl Ethanone Derivatives: Compounds with similar thienyl and ethanone structures but different substituents.
Triazinyl Hydrazone Derivatives: Compounds with similar triazinyl hydrazone structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H23N7O2S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
4,6-dimorpholin-4-yl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H23N7O2S/c1-13(14-3-2-12-27-14)21-22-15-18-16(23-4-8-25-9-5-23)20-17(19-15)24-6-10-26-11-7-24/h2-3,12H,4-11H2,1H3,(H,18,19,20,22)/b21-13+ |
Clé InChI |
ZDGUEZCCRKNBCF-FYJGNVAPSA-N |
SMILES isomérique |
C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)/C4=CC=CS4 |
SMILES canonique |
CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11677448.png)
![5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677464.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677475.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677481.png)
![(2Z)-N-(4-chlorophenyl)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677497.png)
![(2Z)-N-(2-fluorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11677504.png)
![2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11677505.png)
![Methyl [3-(4-fluorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11677510.png)
![[(4-Methoxy-6-methyl-pyrimidin-2-yl)-(toluene-4-sulfonyl)-amino]-acetic acid methyl ester](/img/structure/B11677516.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11677521.png)

![1-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B11677526.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11677529.png)
